methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
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Overview
Description
Methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is a complex organic compound featuring an indole moiety linked to an isoquinoline ring system. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core, followed by the formation of the isoquinoline ring. Key reactions include:
Friedel-Crafts Acylation: To introduce the acyl group onto the indole ring.
Reduction and Cyclization: To form the isoquinoline ring system.
Esterification: To attach the methyl ester group.
Industrial Production Methods: Industrial production would involve scaling up these reactions, ensuring purity and yield optimization. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce nitro groups to amines.
Substitution: Substitution reactions can be used to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often used.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated compounds or alkylated products.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or inflammation.
Industry: Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole and isoquinoline rings can interact with biological macromolecules, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
Isoquinoline: A simpler isoquinoline compound with various biological activities.
Methyl 2-(1H-indol-3-yl)acetate: A related ester with different biological properties.
Uniqueness: Methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines
Properties
IUPAC Name |
methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-21(25)18-13-23(20(24)17-8-3-2-7-16(17)18)11-10-14-12-22-19-9-5-4-6-15(14)19/h2-9,12-13,22H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMQHJXIOUSYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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